

Application Note: Analytical Characterization of 7-Bromo-2-chloro-8-fluoroquinoline

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Compound of Interest

Compound Name: 7-bromo-2-chloro-8-fluoroquinoline

CAS No.: 1510844-28-6

Cat. No.: B1459547

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Executive Summary

7-bromo-2-chloro-8-fluoroquinoline is a high-value heterocyclic building block. Its utility lies in the differential reactivity of its three halogen atoms: the 2-chloro position is susceptible to S

Ar displacement, the 7-bromo handle is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), and the 8-fluoro substituent modulates lipophilicity and metabolic stability.

Accurate characterization is critical because positional isomers (e.g., 6-bromo vs. 7-bromo) or hydrolysis byproducts (2-hydroxy derivatives) can severely impact downstream synthetic yields. This guide outlines a multi-modal analytical strategy combining NMR spectroscopy, HRMS, and RP-HPLC.

Structural Elucidation & Identification

Nuclear Magnetic Resonance (NMR) Strategy

The presence of the 8-fluoro substituent provides a unique "spectral fingerprint" due to Spin-Spin coupling (

-coupling) between

F and

C nuclei.

Protocol A:

C-NMR Analysis (100 MHz, DMSO-

)

- Rationale: The

F nucleus (

, 100% abundance) will split adjacent carbons into doublets. This confirms the regiochemistry of the fluorine atom relative to the bromine and chlorine.

- Diagnostic Signals (Predicted):

- C-8 (C-F ipso): Large doublet (

) at

.

- C-7 (C-Br, ortho to F): Doublet (

). The presence of this splitting confirms F is adjacent to the Br-bearing carbon.

- C-8a (Bridgehead, ortho to F): Doublet (

).

- C-2 (C-Cl): Singlet or weak doublet (long-range coupling), typically

.

Protocol B:

H-NMR Analysis (400 MHz, DMSO-

)

- Proton Assignment:
 - H3 & H4: Characteristic AB doublet system for the pyridine ring protons. H4 is typically more deshielded () than H3 ().
 - H5 & H6: The benzene ring protons. H5 and H6 will appear as an AB system (doublets) with ortho-coupling ().
- Note on F-H Coupling: Unlike 6-fluoro isomers, the 8-fluoro position in this scaffold has no ortho-protons (C7 is brominated). Weak long-range coupling () may be observed on H6, appearing as a broadening or small doublet splitting ().

Mass Spectrometry (HRMS)

The combination of Chlorine (Cl) and Bromine (Br) creates a distinct isotopic envelope that serves as a definitive confirmation of the elemental composition.

- Isotope Abundances:
 - [1][2]
 - [2]
- Expected Pattern (M+H)
:

- Peak M (nominal mass):

(Relative Intensity: ~75%)
- Peak M+2: (

) AND (

). These overlap to form the base peak (Relative Intensity: ~100%).
- Peak M+4:

(Relative Intensity: ~25%).
- Acceptance Criteria: The M+2 peak must be the most intense or nearly equal to M, and the M+4 peak must be approximately 25-30% of the base peak. Deviation suggests dechlorination or debromination.

Purity Analysis: RP-HPLC Protocol

This method isolates the target compound from common impurities such as 7-bromo-8-fluoro-2-hydroxyquinoline (hydrolysis product) and 7-bromo-8-fluoroquinoline (protodechlorination byproduct).

Method Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid (v/v)
Mobile Phase B	Acetonitrile (MeCN) + 0.1% Formic Acid (v/v)
Flow Rate	1.0 mL/min
Column Temp	30 °C
Detection	UV at 254 nm (aromatic backbone) and 220 nm (amide/impurities)
Injection Volume	5 μ L
Diluent	50:50 MeCN:Water

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	40%	Equilibration start
2.0	40%	Isocratic hold
12.0	95%	Linear gradient
15.0	95%	Wash
15.1	40%	Re-equilibration
20.0	40%	End of Run

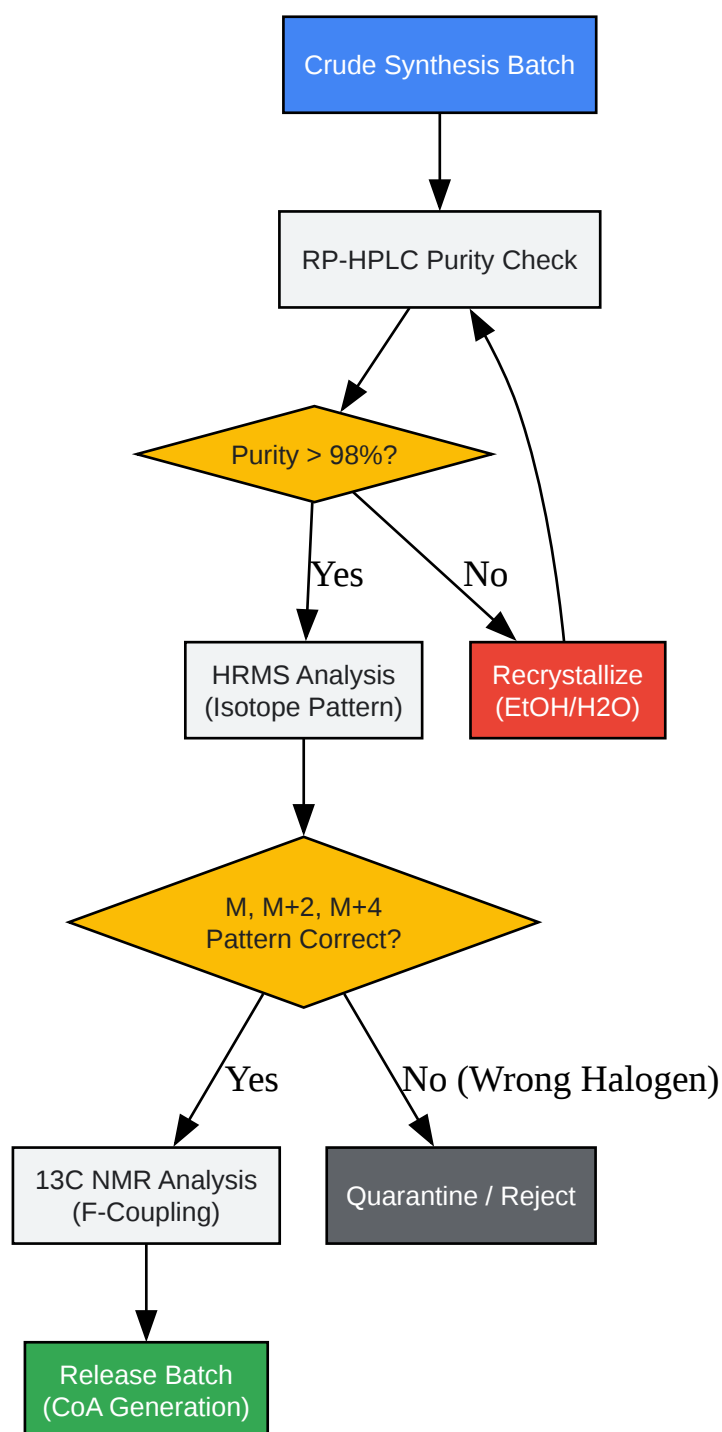
Data Interpretation:

- Retention Time (RT): The target is highly lipophilic due to the tri-halogenation. Expect elution late in the gradient (~10-12 min).
- Impurity Flag: A peak eluting significantly earlier (~4-6 min) with a similar UV spectrum likely corresponds to the 2-hydroxy impurity (tautomer of the quinolone), which is more polar.

Visualization of Workflows

Figure 1: Quality Control Decision Matrix

This diagram illustrates the logical flow for batch release, highlighting critical "Stop/Go" decision points based on spectral data.

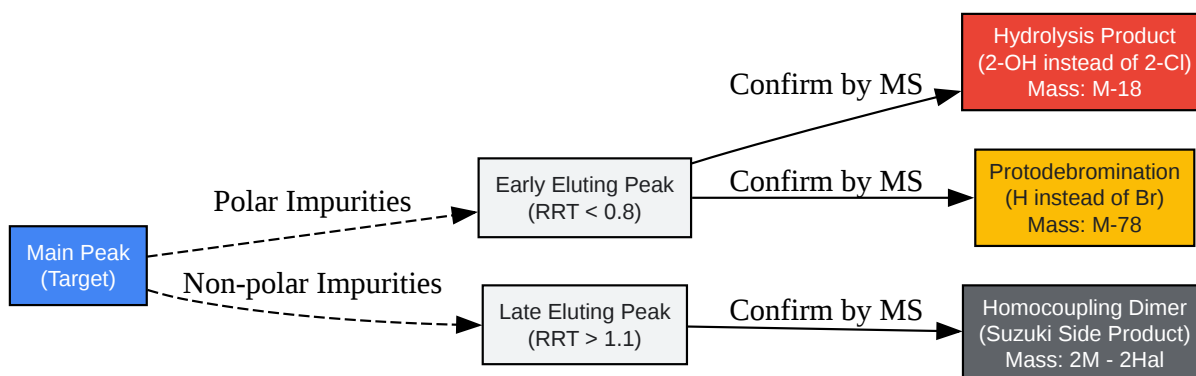


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Caption: QC Decision Matrix ensuring purity and structural integrity before batch release.

Figure 2: Impurity Identification Logic

A flowchart to assist in identifying common byproducts based on relative retention time (RRT) and mass shift.



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Caption: Diagnostic logic for categorizing HPLC impurities based on polarity and mass shift.

Safety & Handling

- Hazards: As a halogenated quinoline, treat as a potential skin irritant and eye damager. The 8-fluoro substituent may increase skin permeability.
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the labile 2-chloro bond.

References

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